

Solubility Profile of 3-Piperidinopropiophenone Hydrochloride in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Piperidinopropiophenone

Cat. No.: B1582462

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Abstract

This technical guide provides a comprehensive analysis of the solubility of **3-Piperidinopropiophenone Hydrochloride** (CAS: 886-06-6), a key chemical intermediate and member of the aminoketone class.^{[1][2]} Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility and provides a detailed, validated experimental protocol for its determination. We will explore the physicochemical properties of the molecule, its expected interactions with various organic solvent classes, and a qualitative summary based on published synthetic and purification procedures. The centerpiece of this guide is a step-by-step methodology for researchers to generate reliable, quantitative solubility data in their own laboratories. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction and Physicochemical Profile

3-Piperidinopropiophenone hydrochloride is a Mannich base derived from acetophenone, typically encountered as a white to off-white crystalline solid.^{[1][2][3]} It serves as a crucial precursor in the synthesis of various pharmaceutical compounds and is also identified as a related compound of Trihexyphenidyl, an anti-Parkinsonian agent.^{[4][5]} Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like recrystallization, and for its potential formulation into drug delivery systems.

The molecule's structure is inherently dichotomous: it possesses a large, predominantly non-polar organic framework (phenyl and piperidine rings) combined with an ionic hydrochloride salt at the tertiary amine, rendering it a polar, salt-like character.^{[1][6]} This duality is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties of **3-Piperidinopropiophenone Hydrochloride**

Property	Value	Source(s)
CAS Number	886-06-6	[1][4][7]
Molecular Formula	C ₁₄ H ₁₉ NO·HCl	[2][6][8]
Molecular Weight	253.77 g/mol	[2][8][9]
Appearance	White to Off-white Crystalline Solid	[1][2][3]
Melting Point	186-193 °C (Solvent Dependent)	[3][5]
IUPAC Name	1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride	[9]

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// Piperidine Ring
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N1 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- N1;
}
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Caption: Structure of **3-Piperidinopropiophenone** Hydrochloride.

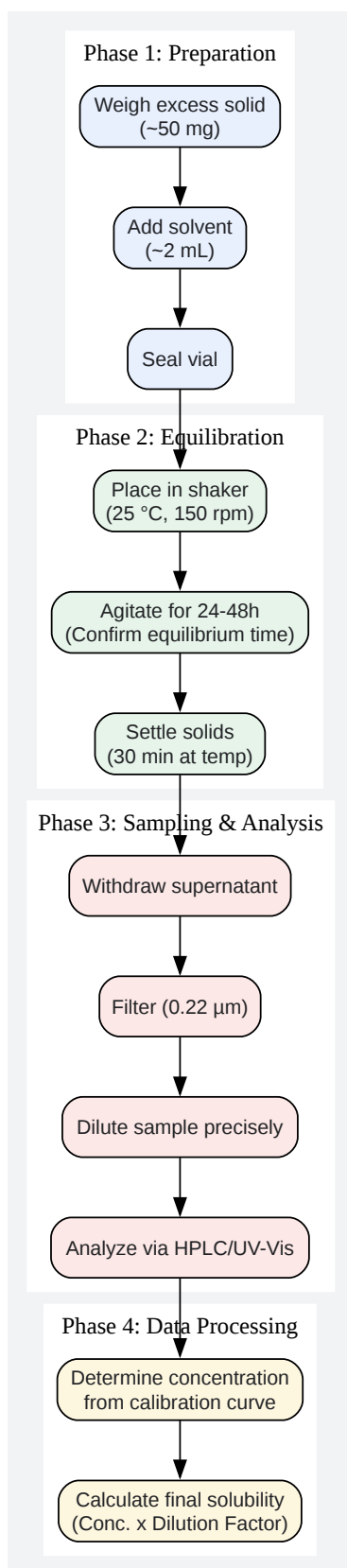
Theoretical Principles of Solubility

The solubility of a salt in an organic solvent is a complex interplay between lattice energy (the energy holding the crystal together) and the solvation energy (the energy released when solvent molecules surround the ions). For **3-Piperidinopropiophenone** HCl, the following principles are key:

- "Like Dissolves Like": As an ionic salt, this compound requires polar solvents for dissolution. The solvent must possess a sufficiently high dielectric constant to overcome the electrostatic forces (lattice energy) of the crystal and separate the protonated piperidinium cation from the chloride anion.
- Solvent-Ion Interactions:
 - Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These are generally effective solvents. Their hydroxyl (-OH) groups can form strong hydrogen bonds with the chloride anion (Cl^-) and also interact favorably with the protonated amine ($\text{N}^+\text{-H}$) through dipole-ion interactions.
 - Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is weaker compared

to protic solvents, which can sometimes limit overall solubility. Acetonitrile is mentioned as a recrystallization solvent, suggesting moderate solubility that decreases significantly upon cooling.[10]

- Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity needed to overcome the crystal lattice energy and cannot effectively solvate the ions. Therefore, **3-Piperidinopropiophenone** HCl is expected to be practically insoluble in them. MTBE, a slightly more polar ether, is used as an anti-solvent, confirming this principle.[3]



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